molecular formula C10H10F2O2 B7969022 1-(2-Ethoxy-3,5-difluorophenyl)ethanone

1-(2-Ethoxy-3,5-difluorophenyl)ethanone

Cat. No.: B7969022
M. Wt: 200.18 g/mol
InChI Key: VLDRLHSPHPOSPN-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-3,5-difluorophenyl)ethanone is an organic compound with the molecular formula C10H10F2O2. It is a fluorinated acetophenone derivative, characterized by the presence of ethoxy and difluorophenyl groups.

Preparation Methods

The synthesis of 1-(2-Ethoxy-3,5-difluorophenyl)ethanone typically involves the reaction of 2-ethoxy-3,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

C8H6F2O+CH3COClAlCl3C10H10F2O2+HCl\text{C}_8\text{H}_6\text{F}_2\text{O} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_{10}\text{H}_{10}\text{F}_2\text{O}_2 + \text{HCl} C8​H6​F2​O+CH3​COClAlCl3​​C10​H10​F2​O2​+HCl

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-(2-Ethoxy-3,5-difluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The ethoxy and difluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2-Ethoxy-3,5-difluorophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-3,5-difluorophenyl)ethanone and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to improved therapeutic effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1-(2-Ethoxy-3,5-difluorophenyl)ethanone can be compared with other fluorinated acetophenone derivatives, such as:

    3,5-Difluoroacetophenone: Similar in structure but lacks the ethoxy group, which can influence its reactivity and applications.

    4-Fluoroacetophenone:

    2,4-Difluoroacetophenone: Another difluorinated derivative with different substitution patterns, affecting its chemical behavior and applications.

Properties

IUPAC Name

1-(2-ethoxy-3,5-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-14-10-8(6(2)13)4-7(11)5-9(10)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDRLHSPHPOSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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